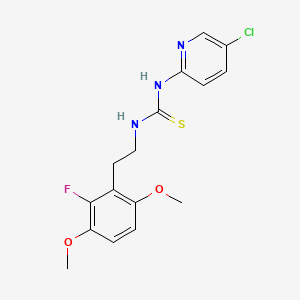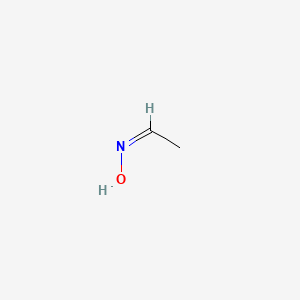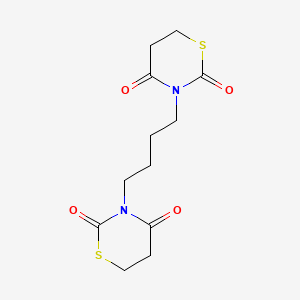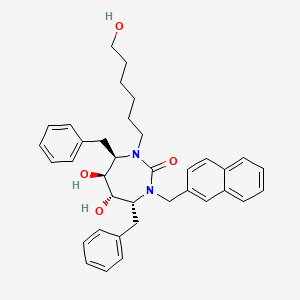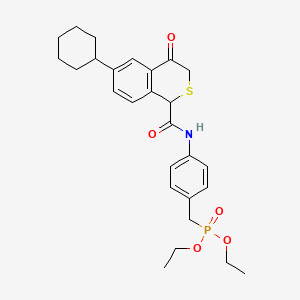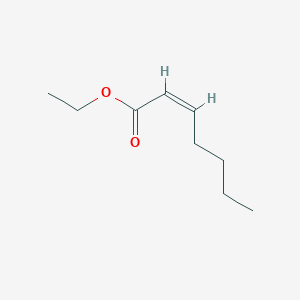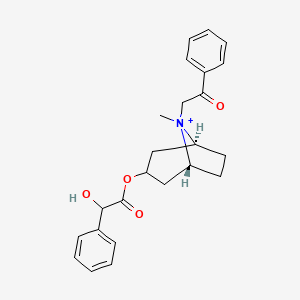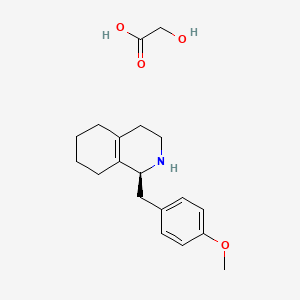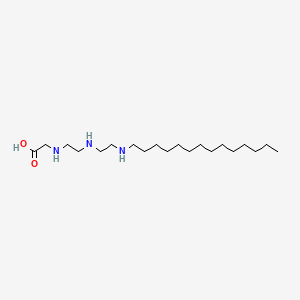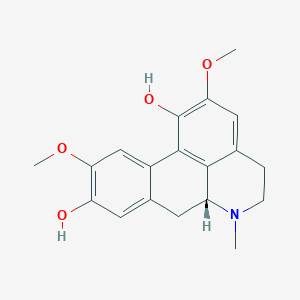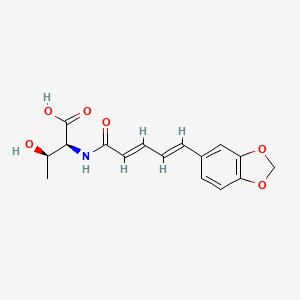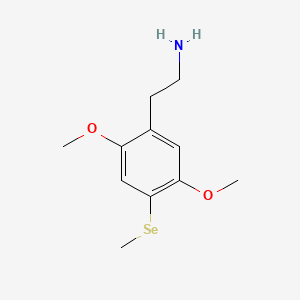
2,5-Dimethoxy-4-(methylseleno)phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxy-4-(methylseleno)phenethylamine: is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by the presence of two methoxy groups at the 2 and 5 positions, and a methylseleno group at the 4 position on the phenethylamine backbone. This compound is of interest due to its potential psychoactive properties and its structural similarity to other well-known psychoactive phenethylamines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-(methylseleno)phenethylamine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethoxybenzaldehyde.
Formation of Intermediate: The benzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2,5-dimethoxyphenyl-2-propanol.
Oxidation: The intermediate is then oxidized to 2,5-dimethoxyphenyl-2-propanone.
Amine Formation: The propanone undergoes reductive amination with methylamine to form 2,5-dimethoxy-4-methylaminopropane.
Selenation: Finally, the methylamino group is replaced with a methylseleno group using a selenating agent such as methylselenol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylseleno groups.
Reduction: Reduction reactions can occur at the phenethylamine backbone.
Substitution: The methoxy and methylseleno groups can be substituted under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products:
Oxidation: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction typically yields the corresponding alcohols or amines.
Substitution: Substitution reactions can produce halogenated derivatives or other substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Analytical Chemistry: Used as a reference standard in analytical methods for detecting psychoactive substances.
Synthetic Chemistry: Employed in the synthesis of novel psychoactive compounds for research purposes.
Biology:
Neurochemistry: Studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine:
Pharmacology: Investigated for potential therapeutic applications in treating neurological disorders.
Industry:
Pharmaceuticals: Potential use in the development of new psychoactive medications.
Wirkmechanismus
The mechanism of action of 2,5-Dimethoxy-4-(methylseleno)phenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and modulation of neuronal activity, resulting in its psychoactive effects. The compound may also interact with dopamine receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethoxy-4-methylphenethylamine (DOM): Similar structure but with a methyl group instead of a methylseleno group.
2,5-Dimethoxy-4-ethylphenethylamine (2C-E): Similar structure with an ethyl group at the 4 position.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Contains a bromine atom at the 4 position.
Uniqueness: 2,5-Dimethoxy-4-(methylseleno)phenethylamine is unique due to the presence of the methylseleno group, which imparts distinct chemical and pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for research into the effects of selenium-containing psychoactive substances.
Eigenschaften
CAS-Nummer |
1189246-68-1 |
|---|---|
Molekularformel |
C11H17NO2Se |
Molekulargewicht |
274.23 g/mol |
IUPAC-Name |
2-(2,5-dimethoxy-4-methylselanylphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO2Se/c1-13-9-7-11(15-3)10(14-2)6-8(9)4-5-12/h6-7H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
CXQUHXATPUFGMC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1CCN)OC)[Se]C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


